

Synthesis of Afatinib Intermediates: A Detailed Guide to Experimental Conditions

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Compound of Interest

Compound Name: *4,7-Dichloro-6-nitroquinazoline*

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This document provides detailed application notes and protocols for the synthesis of key intermediates of Afatinib, a potent irreversible dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). The information presented is curated from various scientific publications and patents to assist researchers in the replication and optimization of these synthetic routes.

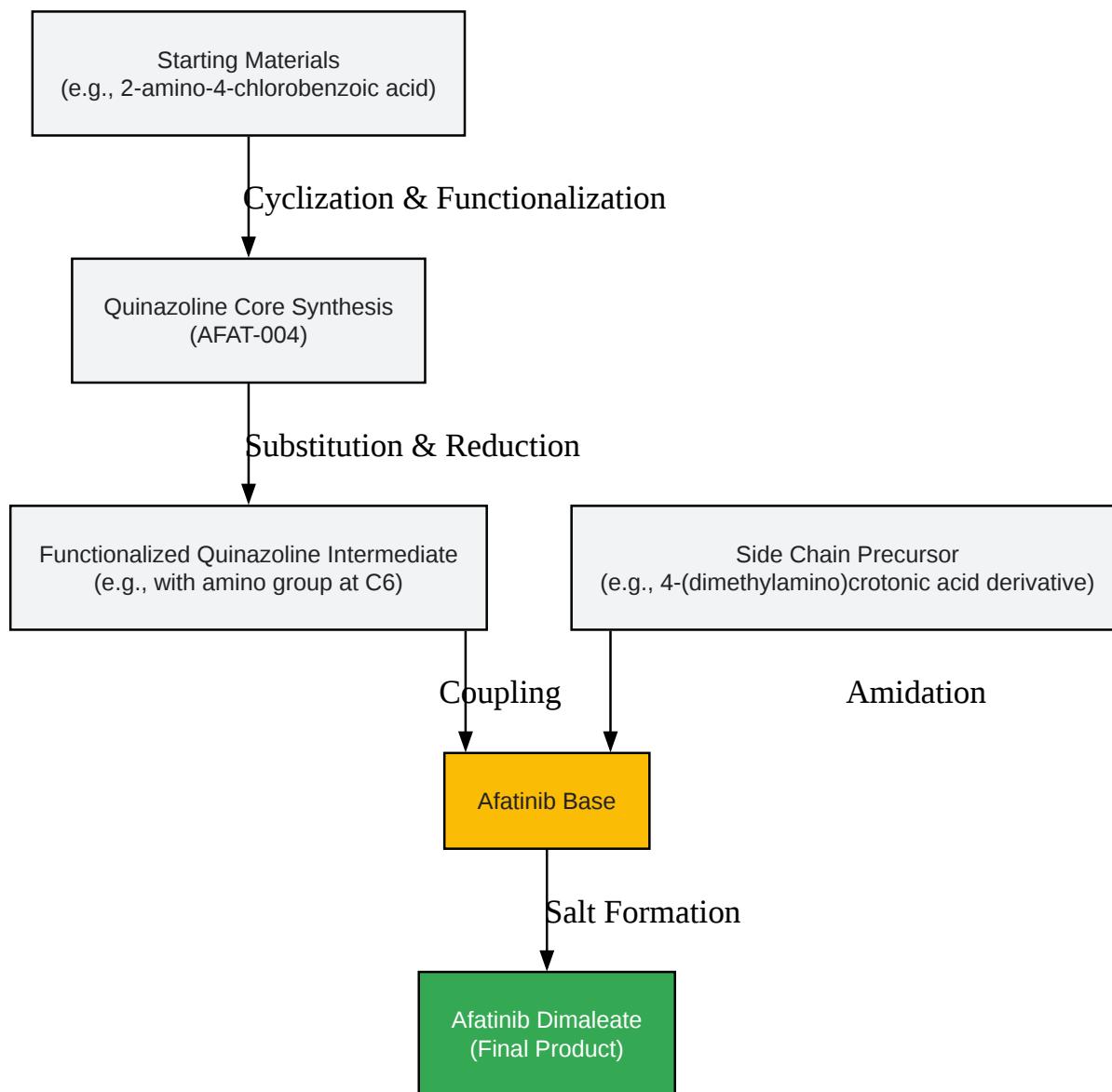
Introduction

Afatinib is a crucial therapeutic agent in the treatment of non-small cell lung cancer (NSCLC). Its synthesis involves the preparation of several key intermediates. This guide focuses on the experimental conditions for the synthesis of two central building blocks: the quinazoline core and the butenamide side chain, and their subsequent coupling to form the final active pharmaceutical ingredient.

Key Synthetic Intermediates and Pathways

The synthesis of Afatinib can be broadly divided into the preparation of a functionalized quinazoline core and a reactive side chain, followed by their condensation. Several synthetic routes have been reported, and this guide will detail some of the common methodologies.

A general synthetic workflow is depicted below:



Quinazoline Core Preparation

4-[(3-chloro-4-fluorophenyl)amino]-
6-nitro-7-fluoro-quinazoline (XII)

Substitution with
(S)-3-hydroxytetrahydrofuran

4-[(3-chloro-4-fluorophenyl)amino]-
6-nitro-7-[(S)-(tetrahydrofuran-3-yl)oxy]quinazoline (XIII)

Nitro Reduction

Corresponding Amine (XIV)

Side Chain Coupling

Amine (XIV)

Amidation with
bromo-crotonyl chloride

Intermediate (XV)

Amination with
dimethylamine

Afatinib (I)

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